molecular formula C9H12Cl2N2S B2948145 2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride CAS No. 2416234-40-5

2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride

Cat. No.: B2948145
CAS No.: 2416234-40-5
M. Wt: 251.17
InChI Key: CNYXOGURTWBJEQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-6-yl)ethanamine dihydrochloride is a synthetic organic compound featuring a benzothiazole core fused to a benzene ring, with an ethylamine side chain at the 6-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Benzothiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation . The compound’s structure allows for interactions with biological targets via hydrogen bonding, π-π stacking, and hydrophobic effects, depending on substituents and heterocyclic properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-6-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.2ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;;/h1-2,5-6H,3-4,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQMBJIWYZZUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)SC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride, can be achieved through various synthetic pathways. Common methods include:

    Condensation Reactions: Condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides under microwave irradiation or other conditions.

    Cyclization Reactions: Cyclization of thioamides or carbon dioxide (CO2) as raw materials.

    Base-Promoted Intramolecular C–S Bond Coupling: This method involves the use of N-substituted-N-(2-halophenyl)thioureas, O-substituted-N-(2-halophenyl)carbamothioates, or N-(2-halophenyl)thioamides in the presence of a base in dioxane.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve scalable and efficient synthetic routes such as one-pot multicomponent reactions, molecular hybridization techniques, and microwave irradiation . These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups attached to the benzothiazole ring.

    Reduction: Reduction reactions can be used to reduce nitro groups to amines or other functional groups.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve solvents such as dioxane, dimethylformamide (DMF), and various bases or acids .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .

Scientific Research Applications

2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity, including anti-cancer, anti-bacterial, and anti-inflammatory properties.

    Biochemistry: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: Benzothiazole derivatives are used as accelerators in the sulfur vulcanization of rubber, as well as in the production of dyes and pigments.

    Biological Research: The compound is used in various biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Heterocycle Substituents Salt Form Molecular Weight Key Properties
2-(1,3-Benzothiazol-6-yl)ethanamine dihydrochloride C₉H₁₁Cl₂N₃S Benzothiazole None Dihydrochloride 288.17 High solubility, CNS activity
2-(1H-Benzimidazol-2-yl)ethanamine dihydrochloride C₉H₁₃Cl₂N₃ Benzimidazole None Dihydrochloride 234.12 Antimicrobial, nitrogen-rich core
2-(Benzo[b]thiophen-3-yl)ethanamine hydrochloride C₁₀H₁₀ClNS Benzothiophene None Hydrochloride 227.71 Lipophilic, sulfur-containing
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride C₁₀H₉ClF₃N₂S Benzothiazole 5-CF₃ Hydrochloride 289.71 Enhanced metabolic stability
3,4-Methylenedioxyphenethylamine hydrochloride C₉H₁₂ClNO₂ Benzodioxole 3,4-Methylenedioxy Hydrochloride 213.65 Psychoactive potential
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride C₁₀H₁₂Cl₂N₂O Benzoxazole 6-Cl, 5-CH₃ Hydrochloride 247.12 Fluorescent probe applications
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride C₄H₈Cl₂N₄S Thiadiazole None Dihydrochloride 227.11 Five-membered ring, sulfur/nitrogen

Key Differences and Implications

Heterocyclic Core :

  • Benzothiazole (target compound): Exhibits balanced lipophilicity and hydrogen-bonding capacity due to sulfur and nitrogen atoms, often linked to CNS activity .
  • Benzimidazole : Nitrogen-rich core enhances binding to DNA or enzymes, common in antiparasitic drugs.
  • Benzoxazole : Oxygen atom increases polarity, favoring applications in fluorescent dyes and imaging probes.

Substituents :

  • The trifluoromethyl group in increases lipophilicity and metabolic resistance but may reduce aqueous solubility .
  • Chloro and methyl groups in enhance electrophilic interactions, useful in structural probes .

Salt Forms: Dihydrochloride salts (e.g., target compound) generally offer higher solubility than monohydrochlorides, critical for drug formulation .

Biological Activity

2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. The benzothiazole moiety is known for its diverse pharmacological properties, making it a significant subject of research in medicinal chemistry.

  • Chemical Formula : C9H10N2S·2HCl
  • Molecular Weight : 178.25 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against different cancer cell lines. For instance, it has been shown to inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells. The mechanism of action involves:

  • Cell Proliferation Inhibition : Assessed using the MTT assay, revealing significant dose-dependent effects.
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound increased apoptotic cell populations in A431 and A549 cells.
  • Cell Cycle Arrest : The compound was found to induce G0/G1 phase arrest in treated cells.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine levels. Specifically, it has been shown to reduce the expression of inflammatory markers such as IL-6 and TNF-α in RAW264.7 mouse macrophages, as determined by ELISA assays.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the anticancer effects of benzothiazole derivatives.
    • Methodology : A series of benzothiazole derivatives were synthesized and tested against A431 and A549 cell lines.
    • Results : The lead compound demonstrated a significant reduction in cell viability at concentrations ranging from 1 to 4 μM, with notable effects on apoptosis and cell migration.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential of this compound.
    • Methodology : The impact on inflammatory cytokines was measured using ELISA.
    • Results : A marked decrease in IL-6 and TNF-α levels was observed following treatment, indicating a strong anti-inflammatory response.

Data Tables

Activity TypeCell LineConcentration (μM)Effect
AnticancerA4311 - 4Inhibition of proliferation
A5491 - 4Induction of apoptosis
H12991 - 4Cell cycle arrest
Anti-inflammatoryRAW264.7N/ADecrease in IL-6 and TNF-α levels

Q & A

Q. What are the key considerations for synthesizing 2-(1,3-benzothiazol-6-yl)ethanamine dihydrochloride, and how can reaction conditions influence yield?

Synthesis typically involves coupling benzothiazole derivatives with ethanamine precursors under acidic or basic conditions. Critical factors include:

  • Reagent selection : Use of reducing agents (e.g., LiAlH4) for amine formation .
  • pH control : Hydrochloride salt formation requires precise stoichiometry of HCl to ensure dihydrochloride stability .
  • Purification : Column chromatography or recrystallization to isolate the dihydrochloride form, with monitoring via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or decomposition .
  • Handling : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact. Neutralize spills with sodium bicarbonate .
  • Waste disposal : Segregate aqueous acidic waste and consult institutional guidelines for hazardous chemical disposal .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm benzothiazole ring integration and ethanamine chain structure .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C9_9H11_{11}N2_2S·2HCl) and fragmentation patterns .
  • FT-IR : Peaks at ~2500–3000 cm1^{-1} (N-H stretch) and 700–800 cm1^{-1} (C-S in benzothiazole) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity issues : Validate compound purity via HPLC (>98%) and quantify residual solvents (e.g., DCM, ethanol) using GC-MS .
  • Assay variability : Standardize cell-based assays (e.g., IC50_{50} measurements) with positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) .
  • Solubility effects : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference in biological assays .

Q. What mechanistic insights can be gained from studying the reactivity of the benzothiazole moiety in this compound?

  • Electrophilic substitution : The benzothiazole’s electron-deficient ring directs reactions (e.g., nitration, halogenation) to specific positions, impacting derivatization strategies .
  • Coordination chemistry : The sulfur and nitrogen atoms can act as ligands for metal complexes, relevant to catalytic or imaging applications .
  • pH-dependent behavior : Protonation of the amine groups alters solubility and reactivity, requiring buffered systems for kinetic studies .

Q. How does the dihydrochloride form affect the compound’s pharmacokinetic properties in preclinical models?

  • Solubility vs. permeability : The hydrochloride salt improves aqueous solubility but may reduce passive diffusion. Use logP calculations (e.g., −1.5 to 0.5) to predict membrane penetration .
  • In vivo stability : Monitor metabolite formation (e.g., free amine via deprotonation) in plasma using LC-MS/MS .

Methodological Guidance

Q. What experimental designs are optimal for evaluating this compound’s interaction with biological targets?

  • Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to capture full activity profiles .
  • Competitive binding assays : Employ fluorescence polarization or SPR to measure binding affinity (Kd_d) against recombinant proteins .
  • Negative controls : Include scrambled analogs or inactive enantiomers to confirm target specificity .

Q. How can computational modeling complement experimental data for this compound?

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses in target proteins (e.g., kinases) .
  • MD simulations : Assess conformational stability of the benzothiazole-ethanamine backbone in aqueous or lipid environments .

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